2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-(indolin-1-yl)ethanone dihydrochloride
Description
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]ethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3.2ClH/c24-18(19-6-3-13-26-19)14-21-9-11-22(12-10-21)15-20(25)23-8-7-16-4-1-2-5-17(16)23;;/h1-6,13,18,24H,7-12,14-15H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFOUVAWHREBIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3CCN(CC3)CC(C4=CC=CO4)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-(indolin-1-yl)ethanone dihydrochloride represents a novel synthetic organic molecule that incorporates multiple heterocyclic structures, including furan and piperazine. This unique combination suggests potential pharmacological activity, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 424.34 g/mol. The presence of functional groups such as hydroxyl and various heterocycles enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H23Cl2N5O3S |
| Molecular Weight | 424.34 g/mol |
| CAS Number | 1396799-50-0 |
| Purity | ≥95% |
Biological Activity Overview
Research on compounds similar to This compound indicates a spectrum of biological activities:
Anticancer Activity
Studies have shown that derivatives containing indole or furan moieties exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated effectiveness against various cancer cell lines, including MCF-7 breast cancer cells and HCT-116 colorectal carcinoma cells. The mechanism often involves inhibition of key signaling pathways such as PI3K/Akt.
Antimicrobial Activity
Furan derivatives are recognized for their antibacterial properties. Research indicates that compounds with furan rings can inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests potent antibacterial activity.
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has been supported by studies demonstrating their ability to inhibit cyclooxygenase enzymes (COX). For instance, certain furan derivatives have been shown to possess COX-2 inhibitory activity comparable to established anti-inflammatory drugs.
Case Studies
- Anticancer Study : A study evaluated the effects of a related compound on MCF-7 cells, showing an IC50 value of approximately 0.1 µM, indicating strong anticancer activity through apoptosis induction.
- Antimicrobial Study : A derivative was tested against E. coli, yielding an MIC of 64 µg/mL, showcasing effective antibacterial action.
- Anti-inflammatory Study : In an animal model, a furan-based compound demonstrated significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Compounds targeting PI3K or COX enzymes can disrupt critical signaling pathways involved in cancer progression and inflammation.
- Interaction with DNA : Some furan derivatives may intercalate DNA or form adducts, leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues and their pharmacological or physicochemical distinctions:
Pharmacological and Physicochemical Data
- Binding Affinity : Piperazine derivatives with aromatic substituents (e.g., indolin-1-yl, phenyl) show higher affinity for serotonin/dopamine receptors compared to aliphatic substituents (e.g., cyclohexyl) .
- Metabolic Stability : Halogenated analogues (e.g., 4-fluorobenzyl) exhibit prolonged half-lives due to reduced cytochrome P450 metabolism .
- Solubility: Dihydrochloride salts (e.g., target compound and 2-(4-methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one dihydrochloride) demonstrate >10-fold higher solubility in aqueous buffers than non-salt forms .
Research Findings and Gaps
- Comparative Efficacy : Thiazole-containing analogues (e.g., ) show superior antiparasitic activity, while halogenated derivatives () are prioritized for antibacterial screens. The target compound’s indoline moiety may position it for oncology or neuropharmacology studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
